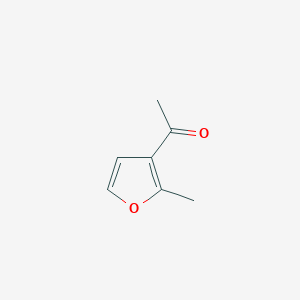
1-(2-Methylfuran-3-yl)ethan-1-one
Description
1-(2-Methylfuran-3-yl)ethan-1-one is a furan-based ketone characterized by a methyl-substituted furan ring linked to an acetyl group. It is synthesized via catalytic retro-aldol condensation of glucose with acetylacetone (acac) under acidic conditions, yielding up to 42% of the target compound (denoted as DMAF in some studies) . This compound is notable for its role in biorefining and as a precursor for fine chemicals, leveraging the reactivity of the furan ring and the acetyl moiety .
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8O2/c1-5(8)7-3-4-9-6(7)2/h3-4H,1-2H3 |
InChI Key |
MZVBMFAXOBHFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared with other ethanone derivatives featuring heterocyclic or aromatic substituents. Key examples include:
Sulfur-Containing Derivatives
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) :
Benzofuran-Based Derivatives
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives: Structure: Benzofuran ring substituted with methyl and acetyl groups. Properties: IR C=O stretch at ~1700 cm⁻¹; derivatives exhibit varying substituents (e.g., OCH₃, Br) influencing solubility and reactivity . Applications: Antimicrobial agents, with activity modulated by substituent electronic effects .
Complex Furan-Phenyl Hybrids
Physicochemical Properties
A comparative analysis of physical and spectral properties is summarized below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


